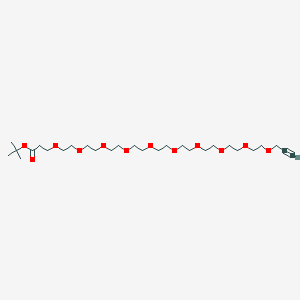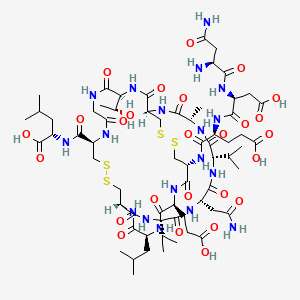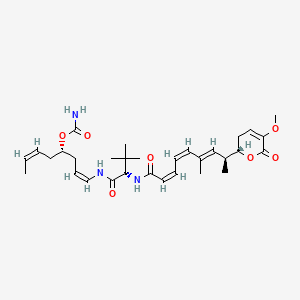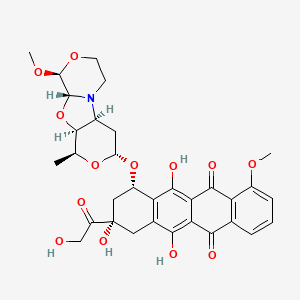
Propargyl-PEG10-t-butyl ester
概要
説明
Propargyl-PEG10-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The propargyl group in this compound can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of this compound is C28H52O12 . It has a molecular weight of 580.7 g/mol .Chemical Reactions Analysis
This compound is a crosslinking reagent that can react with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry reactions . The carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 592.3±45.0 °C and a predicted density of 1.072±0.06 g/cm3 . It is soluble in Water, DMSO, DCM, DMF .科学的研究の応用
1. Synthesis and Application in Biomedical Fields
Propargyl-PEG10-t-butyl ester and related compounds have been synthesized and explored for various applications, particularly in biomedical fields. For instance, novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized for potential use in PEG-based bioconjugates, which are significant in biomedical applications (Changhai Lu & W. Zhong, 2010). These derivatives exhibit hydroxyl, carboxyl, mercapto, or hydrazide end groups, highlighting their versatility.
2. Role in Enzyme Inhibition and Antitumor Activity
This compound derivatives have been synthesized as part of quinazoline antifolates, which inhibit thymidylate synthase. These compounds, containing varying lengths of L-glutamic acid residues, exhibit significant inhibitory properties and are explored for their potential in cancer treatment (K. Pawełczak et al., 1989). Additionally, the synthesis of 10-propargyl-10-deazaaminopterin, another derivative, demonstrated enhanced potency against L1210 cells compared to methotrexate, indicating its potential in antitumor applications (J. Degraw et al., 1993).
3. Catalysis and Chemical Synthesis
Propargylic esters, including this compound, have been utilized in metal-catalyzed double migratory cascade reactions, offering a route to a wide range of functionalized products (Roohollah Kazem Shiroodi & V. Gevorgyan, 2013). These reactions are significant for synthesizing diverse structures in organic chemistry.
4. Applications in Polymer Science and Material Engineering
In the field of polymer science and material engineering, propargyl-PEG derivatives have been explored for their potential in creating functionalized polymers and copolymers. For example, the synthesis of functional poly(2-oxazoline)s through direct amidation of methyl ester side chains has been demonstrated, expanding the chemical toolbox of biocompatible pseudopolypeptides (M. Mees & R. Hoogenboom, 2015). These materials have significant implications in biomedical applications due to their versatile functionality and biocompatibility.
作用機序
Target of Action
Propargyl-PEG10-t-butyl ester is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The interaction of this compound with its targets results in the formation of a stable triazole linkage . This reaction is facilitated by the presence of a copper catalyst . The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the azide-alkyne Click Chemistry reaction . This reaction results in the formation of a stable triazole linkage between the propargyl group of the compound and azide-bearing compounds or biomolecules .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage is formed via the copper-catalyzed azide-alkyne Click Chemistry reaction .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a copper catalyst and acidic conditions . The copper catalyst facilitates the reaction between the propargyl group and azide-bearing compounds or biomolecules , while acidic conditions allow for the deprotection of the t-butyl protected carboxyl group .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The propargyl group in Propargyl-PEG10-t-butyl ester can participate in Click Chemistry reactions, forming a stable triazole linkage with azide-bearing compounds or biomolecules . This property allows this compound to be used in the modification or labeling of target molecules .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can influence the function of cells by affecting the solubility and distribution of biomolecules that are modified with this compound .
Molecular Mechanism
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which can affect the function of the modified biomolecule .
Temporal Effects in Laboratory Settings
The t-butyl protected carboxyl group can be deprotected under acidic conditions , which may affect the stability of the compound under certain conditions.
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O12/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-38-25-26-39-24-22-37-20-18-35-16-14-33-12-10-31-8-6-27(29)40-28(2,3)4/h1H,6-26H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCJITMVJIOAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)



![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)

